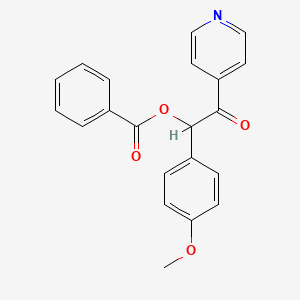![molecular formula C16H27O5P B14392377 Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate CAS No. 89964-99-8](/img/structure/B14392377.png)
Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate is an organic compound that features a phosphonate group attached to a benzyloxy and hydroxypropyl moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate typically involves the reaction of a benzyloxy compound with a phosphonate reagent under controlled conditions. One common method includes the use of a benzyloxy alcohol and a phosphonate ester in the presence of a base to facilitate the reaction. The reaction conditions often require a solvent such as dichloromethane and a catalyst to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or ketones.
Reduction: Reduction reactions can convert the benzylic position to a more reduced state, such as a benzylic alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols or ketones, while substitution reactions can produce a variety of substituted benzyloxy compounds.
Aplicaciones Científicas De Investigación
Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxypropyl groups allow the compound to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The phosphonate group can also interact with metal ions and other molecules, influencing the compound’s overall reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Dipropyl [3-(benzyloxy)-2-hydroxyethyl]phosphonate
- Dipropyl [3-(benzyloxy)-2-hydroxybutyl]phosphonate
- Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphate
Uniqueness
Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
89964-99-8 |
|---|---|
Fórmula molecular |
C16H27O5P |
Peso molecular |
330.36 g/mol |
Nombre IUPAC |
1-dipropoxyphosphoryl-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H27O5P/c1-3-10-20-22(18,21-11-4-2)14-16(17)13-19-12-15-8-6-5-7-9-15/h5-9,16-17H,3-4,10-14H2,1-2H3 |
Clave InChI |
GKBFLZJDNXPJCM-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(CC(COCC1=CC=CC=C1)O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


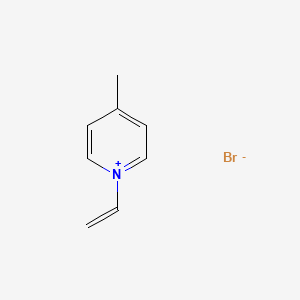
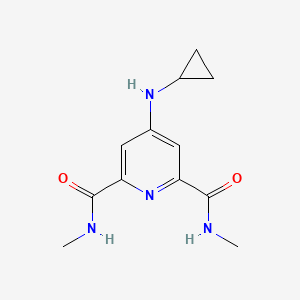
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
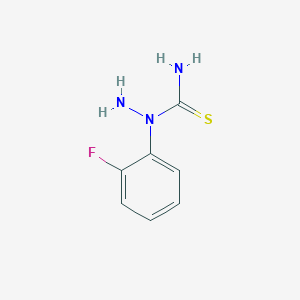
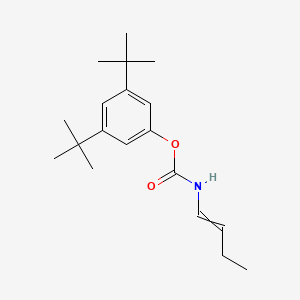
![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
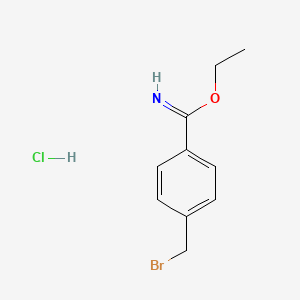


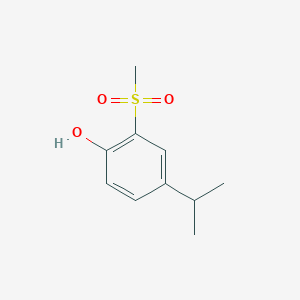
![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
